

Application Notes and Protocols for Intravenous Administration of Iomeprol in Urography

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For Researchers, Scientists, and Drug Development Professionals

Introduction

lomeprol is a non-ionic, monomeric, tri-iodinated contrast agent widely used in diagnostic imaging.[1][2][3] Its primary application in urography is to opacify the urinary tract for visualization via X-ray-based imaging, most notably Computed Tomography (CT) urography.[1] The high atomic number of the iodine atoms in the **lomeprol** molecule allows for the attenuation of X-rays, thereby enhancing the contrast of the urinary system structures against the surrounding tissues.[4][5] Due to its non-ionic nature and low osmolality, **lomeprol** offers a favorable safety profile with a reduced incidence of adverse effects compared to ionic contrast media.[2][3][5] These application notes provide detailed protocols and data for the intravenous use of **lomeprol** in urography.

Physicochemical and Pharmacokinetic Properties

Iomeprol's chemical structure is designed for high water solubility and stability, allowing for the formulation of solutions with high iodine concentrations and relatively low osmolality and viscosity.[2][6] These properties are crucial for patient tolerance and efficient delivery. Following intravenous administration, **Iomeprol** is rapidly distributed in the extracellular fluid and is primarily excreted unchanged by glomerular filtration.[7][8][9]

Table 1: Physicochemical Properties of **Iomeprol** Solutions



| Property | 150 mg l/mL Solution | 300 mg l/mL Solution | 400 mg l/mL Solution |
|--|-------------------------|-------------------------|-------------------------|
| Osmolality (mOsm/kg H ₂ O at 37°C) | 270 | 520 | 720 |
| Viscosity (mPa⋅s at 20°C) | 1.9 | 8.4 | 28.9 |
| Viscosity (mPa⋅s at 37°C) | 1.3 | 4.8 | 13.9 |
| Density (g/mL at 20°C) | 1.166 | 1.334 | 1.446 |
| Density (g/mL at 37°C) | 1.161 | 1.329 | 1.441 |
| Source:[10] | | | |

Table 2: Pharmacokinetic Parameters of Iomeprol in Healthy Adults

| Parameter | Value | |
|------------------------|--|--|
| Distribution Half-life | 0.37 hours | |
| Elimination Half-life | 1.83 hours (approx. 109 ± 20 minutes)[7] | |
| Volume of Distribution | 0.28 L/kg | |
| Plasma Protein Binding | Not significant | |
| Metabolism | Does not undergo significant metabolism[8][9] | |
| Excretion | ~90% excreted unchanged in urine within 24 hours[8][9] | |
| Source:[7][9][11] | | |

Mechanism of Action

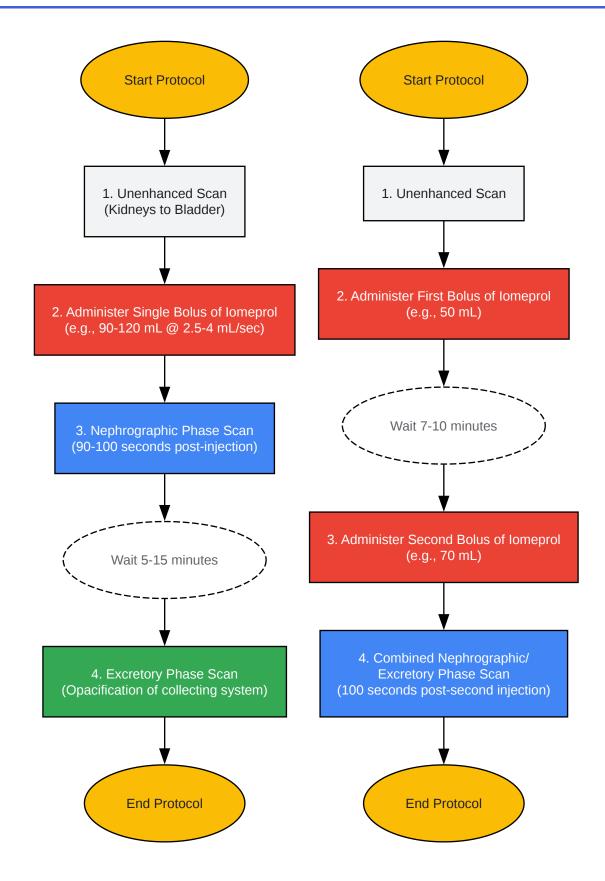


Methodological & Application

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The mechanism of action of **Iomeprol** is biophysical rather than pharmacological. It does not interact with specific signaling pathways to elicit its diagnostic effect. The iodine atoms covalently bound to the benzene ring structure of **Iomeprol** are responsible for its radiopaque properties. When X-rays pass through the body, they are attenuated to different degrees by different tissues. The high atomic number of iodine results in a significantly higher absorption of X-ray photons compared to soft tissues. This differential absorption creates the contrast seen on radiographic images, allowing for detailed visualization of the urinary tract.[4][5][12]





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